molecular formula C9H11NO3 B1599236 2,3-Dimethoxybenzaldoxime CAS No. 5470-95-1

2,3-Dimethoxybenzaldoxime

Cat. No. B1599236
CAS RN: 5470-95-1
M. Wt: 181.19 g/mol
InChI Key: GKAIQNACVNFHCU-UXBLZVDNSA-N
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Description

2,3-Dimethoxybenzaldoxime (CAS No. 5470-95-1) is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by other synonyms such as o-veratraldehyde, oxime, 2,3-Dimethoxy-benzaldehyd-oxim, 2,3-DIMETHOXYBENZALDEHYDE OXIME, (E)-2,3-dimethoxybenzaldehyde oxime, (Z)-2,3-Dimethoxybenzaldehyde oxime, and (1E)-2,3-dimethoxybenzaldehyde oxime .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxybenzaldoxime consists of a benzene ring with two methoxy groups (-OCH3) at the 2nd and 3rd positions and an oxime group (-NOH) at the 1st position .


Physical And Chemical Properties Analysis

2,3-Dimethoxybenzaldoxime has a melting point of 98-100°C . Its density and boiling point are not specified in the search results.

Scientific Research Applications

Insect Growth Regulatory Activity

Research has shown that compounds like 3-methoxy-4-ethoxybenzaldoxime N-O-alkyl ethers and 3,4-dimethoxybenzaldoxime N-O-alkyl ethers exhibit insect growth regulatory activity. These substances have been tested against the fifth-instar nymphs of the desert locust Schistocerca gregaria F. and demonstrated significant effects on insect growth, revealing potential applications in pest control (Chowdhury, Saxena, & Walia, 1998).

Synthesis of Substituted Benzaldoximes

Research involving the synthesis and characterization of benzaldoxime compounds, including those with methoxy substitutions, has been conducted. This includes studies on the selective ortho-bromination of substituted benzaldoximes and the development of efficient synthesis methods for these compounds (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Cytotoxicity Studies

Studies have been conducted on the cytotoxicity effects of various hydroxybenzaldehydes, including 3,4-dihydroxybenzaldehyde, which is structurally similar to 2,3-dimethoxybenzaldoxime. These studies explore their potential as chemopreventive agents against tumor cells, suggesting possible applications in cancer research (Tseng, Tsheng, & Lee, 2001).

Synthesis of Other Chemical Compounds

Research on the synthesis of various chemical compounds, such as the streamlined process for preparing 3,4-dimethoxy-o-toluic acid from 2,3-dimethoxybenzaldehyde, highlights the role of benzaldoxime derivatives in chemical synthesis (Connolly, Matchett, Mcgarry, Sukhtankar, & Zhu, 2004).

Electrophilic Substitution Studies

Studies on the reductive electrophilic substitution of pyrogallol derivatives, including dimethoxybenzene compounds, contribute to understanding the chemical properties and potential applications of these substances in synthetic chemistry (Azzena, Melloni, & Pisano, 1993).

Tyrosinase Inhibitors

Research into the synthesis and biological evaluation of various hydroxybenzaldehyde derivatives, including those with methoxy groups, has identified their potential as tyrosinase inhibitors. This suggests applications in the field of dermatology and cosmetic science (Yi, Cao, Peng, Wen, Yan, Zhou, Ma, & Song, 2010).

Safety And Hazards

2,3-Dimethoxybenzaldoxime is classified as a dangerous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(NE)-N-[(2,3-dimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-10-11)9(8)13-2/h3-6,11H,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAIQNACVNFHCU-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxybenzaldoxime

CAS RN

5470-95-1
Record name o-Veratraldehyde, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5470-95-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Bach, A Kjaer - Acta Chem. Scand, 1971 - actachemscand.org
Benzylglucosinolates, substituted in 3-or 4-position of the aromatic ring with a hydroxy group, or in each or both positions with a methoxy-group, are well-established natural products; 1 …
Number of citations: 8 actachemscand.org
Z Jie, V Rammoorty, B Fischer - The Journal of Organic Chemistry, 2002 - ACS Publications
Diethyl chlorophosphite (DECP) was previously described as a reducing agent for nitro compounds to the corresponding amines (Fischer, B.; Sheihet, L. J. Org. Chem. 1998, 63, 393). …
Number of citations: 35 pubs.acs.org
W Baker, FM Eastwood - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… This nitrile was prepared by dehydrating 2 : 3-dimethoxybenzaldoxime with acetic anhydride and sodium acetate. A further attempt to prepare an 8-hydroxy-derivative was made by …
Number of citations: 11 pubs.rsc.org
N Coşkun, N Arikan - Tetrahedron, 1999 - Elsevier
O-Arylcarbamoylated hydroxylamine tosylate reacts with aldehydes at room temperature to give the corresponding O-carbamoylated oximes. The reaction of carbamoylated …
Number of citations: 24 www.sciencedirect.com
TA Olugbade - 1983 - search.proquest.com
The naturally occurring benzo (c) phenanthridine alkaloids, the biological activities and syntheses of the natural products and their synthetic analogues have been reviewed. A …
Number of citations: 1 search.proquest.com
HE Master, SI Khan, KA Poojari - Bioorganic & medicinal chemistry, 2005 - Elsevier
An attempt was made to synthesize a series of non-cytotoxic low molecular weight compounds of varying substitutions and functionalities having pharmacophore activity like carbonyl …
Number of citations: 50 www.sciencedirect.com
L Reio - Journal of Chromatography A, 1974 - Elsevier
Following previous supplements in this series, a further 180 compounds were analyzed by paper chromatography in six solvent systems. The data originating from 15 standard colour …
Number of citations: 17 www.sciencedirect.com
SJ Maddirala, S Vidavalur, N Somaiah - Chemical Data Collections, 2022 - Elsevier
A novel library of isoxazole bearing N-arylpyrazole (12a-j) derivatives has been designed synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and mass spectral …
Number of citations: 2 www.sciencedirect.com

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